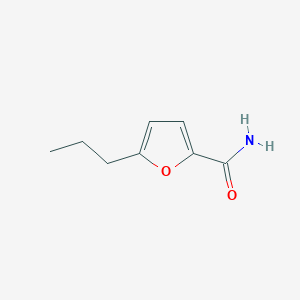
2-氯-4-(氯甲基)吡啶
概述
描述
2-Chloro-4-(chloromethyl)pyridine is an organohalide compound with the molecular formula C6H5Cl2N. It consists of a pyridine ring substituted with a chloro group at the second position and a chloromethyl group at the fourth position. This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
2-Chloro-4-(chloromethyl)pyridine has a wide range of applications in scientific research:
作用机制
Target of Action
It is known to be an alkylating agent , which suggests that it may interact with nucleophilic sites in biological molecules, such as the nitrogenous bases in DNA.
Mode of Action
As an alkylating agent, 2-Chloro-4-(chloromethyl)pyridine can donate an alkyl group to its target. This process often results in the formation of covalent bonds with macromolecules, potentially leading to changes in their structure and function .
Result of Action
As an alkylating agent, it may cause dna damage, potentially leading to cell death or mutations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(chloromethyl)pyridine. For instance, its stability may be affected by temperature and pH . Furthermore, its efficacy may be influenced by the presence of other substances in the environment that can react with it.
生化分析
Biochemical Properties
2-Chloro-4-(chloromethyl)pyridine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins or the nitrogenous bases in nucleic acids . This interaction can lead to modifications in the structure and function of these biomolecules, affecting their activity and stability.
Cellular Effects
The effects of 2-Chloro-4-(chloromethyl)pyridine on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, as an alkylating agent, it can induce DNA damage, leading to changes in gene expression and potentially triggering cell cycle arrest or apoptosis. Additionally, it can affect cellular metabolism by modifying the activity of metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, 2-Chloro-4-(chloromethyl)pyridine exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through covalent interactions . This binding can result in enzyme inhibition or activation, depending on the specific target and context. For instance, the alkylation of DNA by 2-Chloro-4-(chloromethyl)pyridine can inhibit DNA replication and transcription, leading to changes in gene expression. Additionally, it can modify the activity of enzymes involved in various biochemical pathways, further influencing cellular function.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(chloromethyl)pyridine vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity . Threshold effects are often observed, where a certain dosage level is required to elicit a noticeable biological response. High doses of 2-Chloro-4-(chloromethyl)pyridine can lead to adverse effects, such as tissue damage, organ toxicity, and even mortality in severe cases.
Metabolic Pathways
2-Chloro-4-(chloromethyl)pyridine is involved in various metabolic pathways within the cell. It can interact with enzymes and cofactors that are part of these pathways, affecting their activity and the overall metabolic flux . For example, it can inhibit or activate enzymes involved in the metabolism of nucleotides, amino acids, and other essential biomolecules. These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-Chloro-4-(chloromethyl)pyridine within cells and tissues are crucial for its biological activity. It can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to various proteins and other biomolecules, affecting its localization and accumulation. The distribution of 2-Chloro-4-(chloromethyl)pyridine within tissues can also influence its overall biological effects, with certain tissues being more susceptible to its actions.
Subcellular Localization
The subcellular localization of 2-Chloro-4-(chloromethyl)pyridine is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the cytoplasm, where it can affect cytoplasmic enzymes and signaling pathways. The specific localization of 2-Chloro-4-(chloromethyl)pyridine can influence its overall biological effects and the pathways it impacts.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-4-(chloromethyl)pyridine can be synthesized through several methods. One common method involves the chlorination of 4-methylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Another method involves the reaction of 4-methylpyridine with thionyl chloride, which results in the formation of 2-chloro-4-(chloromethyl)pyridine. This reaction is usually conducted under reflux conditions with an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 2-chloro-4-(chloromethyl)pyridine often involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions allows for efficient large-scale production. The product is typically purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions
2-Chloro-4-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: 4-Methylpyridine.
相似化合物的比较
2-Chloro-4-(chloromethyl)pyridine can be compared with other chloromethylpyridine isomers, such as:
2-Chloromethylpyridine: This compound has a chloromethyl group at the second position and is used as an intermediate in the synthesis of pyridine-containing ligands.
3-Chloromethylpyridine: This isomer has a chloromethyl group at the third position and is used in the production of pharmaceuticals and agrochemicals.
4-Chloromethylpyridine: Similar to 2-chloro-4-(chloromethyl)pyridine, but with the chloromethyl group at the fourth position, it is used in similar applications.
The uniqueness of 2-chloro-4-(chloromethyl)pyridine lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
2-chloro-4-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELZCGMVHLQNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456095 | |
| Record name | 2-chloro-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101990-73-2 | |
| Record name | 2-chloro-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chloro-4-(chloromethyl)pyridine in the synthesis of lafutidine?
A1: 2-chloro-4-(chloromethyl)pyridine serves as a crucial intermediate in the synthesis of lafutidine []. The research paper describes a synthetic route where 2-amino-4-methylpyridine is first chlorinated to yield 2-chloro-4-(chloromethyl)pyridine. This compound then undergoes a condensation reaction with piperidine in dimethylformamide (DMF) to produce lafutidine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
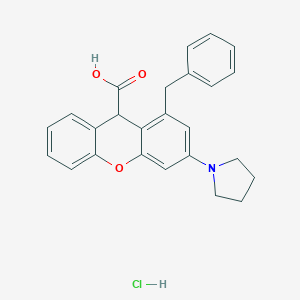
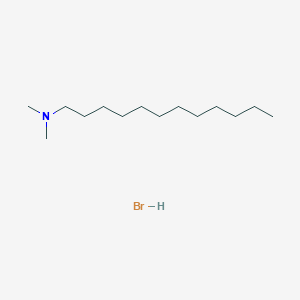

![[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-(3-methoxypropyl)azaniumchloride](/img/structure/B11118.png)
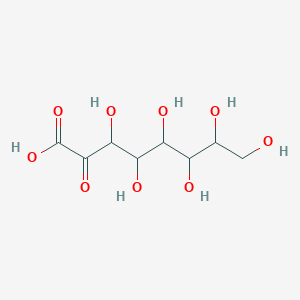

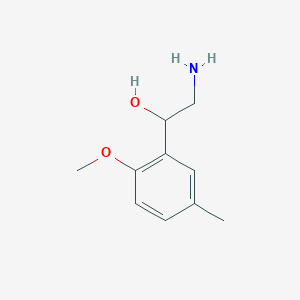
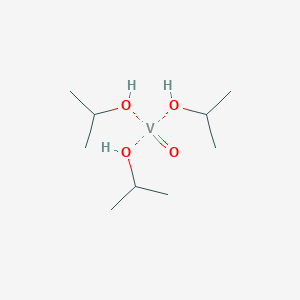
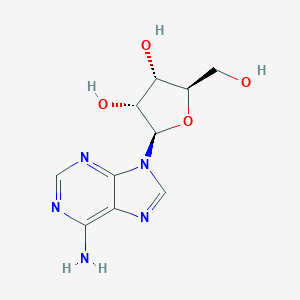
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
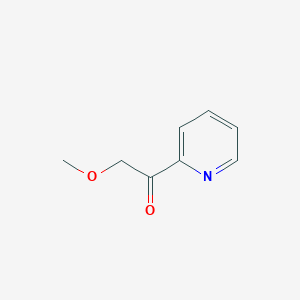
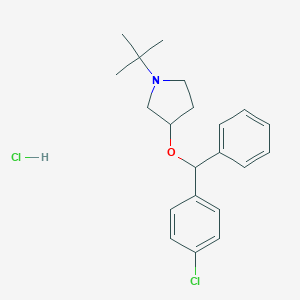
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
